N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. This compound is commonly referred to as 'CPI-455' and is a potent and selective inhibitor of the enzyme histone lysine demethylase 5A (KDM5A). KDM5A is a critical epigenetic regulator that plays a role in several biological processes, including cell differentiation, development, and disease progression. CPI-455 has shown promising results in pre-clinical studies and has the potential to be developed into a therapeutic agent for the treatment of several diseases.
Mécanisme D'action
CPI-455 is a selective inhibitor of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, which is a histone demethylase that removes methyl groups from lysine residues on histone proteins. N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide plays a critical role in gene regulation and is overexpressed in several diseases, including cancer. Inhibition of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide with CPI-455 leads to an increase in histone methylation, which alters gene expression and leads to changes in cellular function.
Biochemical and Physiological Effects:
CPI-455 has been shown to have several biochemical and physiological effects in pre-clinical models. Inhibition of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide with CPI-455 leads to an increase in histone methylation, which alters gene expression and leads to changes in cellular function. CPI-455 has been shown to reduce cancer cell proliferation and induce cell death in pre-clinical models of breast, lung, and prostate cancer. CPI-455 has also been shown to reduce tumor growth in pre-clinical models of acute myeloid leukemia and neuroblastoma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of CPI-455 is its selectivity for N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. This selectivity reduces the risk of off-target effects and makes CPI-455 a valuable tool for studying the role of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in disease. CPI-455 is also commercially available, which makes it easily accessible for researchers. One of the limitations of CPI-455 is that it is a synthetic compound, which may limit its translational potential. Additionally, the long-term effects of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibition with CPI-455 are not well understood and require further investigation.
Orientations Futures
There are several future directions for the study of CPI-455. One area of research is the development of CPI-455 as a therapeutic agent for the treatment of cancer. Pre-clinical studies have shown promising results, and further investigation is needed to determine the efficacy and safety of CPI-455 in clinical trials. Another area of research is the study of the long-term effects of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibition with CPI-455. This will require long-term studies in pre-clinical models to determine the potential risks and benefits of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibition. Finally, the role of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in other diseases, such as neurological disorders, should be investigated to determine the potential therapeutic applications of CPI-455 in these diseases.
Conclusion:
In conclusion, N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, or CPI-455, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. CPI-455 is a selective inhibitor of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, which is overexpressed in several diseases, including cancer. CPI-455 has shown promising results in pre-clinical studies and has the potential to be developed into a therapeutic agent for the treatment of several diseases. Further investigation is needed to determine the efficacy and safety of CPI-455 in clinical trials and to study the long-term effects of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibition.
Méthodes De Synthèse
The synthesis of CPI-455 involves several steps, starting with the reaction of 2-fluorobenzyl cyanide with propargylamine to form the intermediate compound 2-fluorobenzylpropargylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, CPI-455. The synthesis of CPI-455 has been reported in several scientific publications, and the compound is commercially available for research purposes.
Applications De Recherche Scientifique
CPI-455 has been extensively studied in pre-clinical models, and the results have shown that the compound has potential therapeutic applications in several diseases. One of the primary areas of research for CPI-455 is cancer. N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is overexpressed in several types of cancer, including breast, lung, and prostate cancer. Inhibition of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide with CPI-455 has been shown to reduce cancer cell proliferation and induce cell death in pre-clinical models. CPI-455 has also shown promising results in the treatment of acute myeloid leukemia and neuroblastoma.
Propriétés
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c1-2-9-21-10-7-13(8-11-21)17(22)20-16(12-19)14-5-3-4-6-15(14)18/h1,3-6,13,16H,7-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUBKLSINKTYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC(C#N)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.